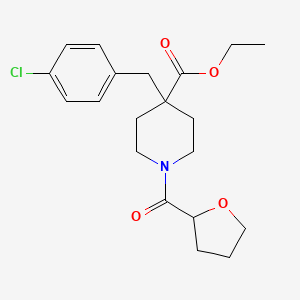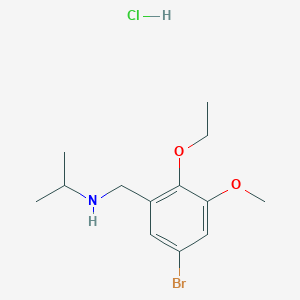![molecular formula C20H16ClN5S2 B4552111 3-[4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4552111.png)
3-[4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine
Descripción general
Descripción
3-[4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C20H16ClN5S2 and its molecular weight is 426.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.0535656 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, including those structurally related to the specified chemical, has been extensively studied. These compounds have been evaluated for their anticancer and antimicrobial activities. For instance, certain derivatives have shown significant potency against cancer cell lines in studies conducted by the National Cancer Institute (NCI, USA) (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021). Additionally, molecular docking studies have provided insights into the potential use of these compounds to overcome microbe resistance to pharmaceutical drugs.
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands has revealed unique blue-green luminescence characteristics. These properties are rare among rhenium(I) tricarbonyl complexes and highlight the potential of such derivatives for applications in materials science (Xiao-wei Li, Hong‐Yan Li, Gao‐feng Wang, et al., 2012).
Antimicrobial and Antifungal Properties
Derivatives synthesized from related chemical structures have been tested for antimicrobial and antifungal activities. Notably, certain pyridine and fused pyridine derivatives prepared from specific starting materials have exhibited moderate to good binding energies towards target proteins, demonstrating antimicrobial and antioxidant activity (E. M. Flefel, W. El-Sofany, M. El-Shahat, et al., 2018).
Electrochromic and Fluorescent Materials
Investigations into the synthesis of donor–acceptor–donor polymers based on chalcogenodiazolo[3,4-c]pyridine have unveiled their potential for developing green and near-infrared electrochromic devices. These materials exhibit promising optical contrast and response times, making them suitable for various applications in electrochromic devices and fluorescent materials (Shouli Ming, Shijie Zhen, Xi-Min Liu, et al., 2015).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5S2/c1-2-10-26-18(14-6-5-9-22-11-14)24-25-20(26)28-13-15-12-27-19(23-15)16-7-3-4-8-17(16)21/h2-9,11-12H,1,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIYWQNRFDUNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[2,2,2-trichloro-1-(4-methoxynaphthalen-1-yl)ethyl]naphthalene](/img/structure/B4552041.png)
![3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B4552047.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B4552048.png)
![(3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone](/img/structure/B4552061.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-(2-thienyl)acetamide](/img/structure/B4552065.png)




![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4552097.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4552105.png)
![N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide](/img/structure/B4552108.png)
![5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4552121.png)
![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4552125.png)
